4H-1-Benzopyran-2-carboxamide, 4-oxo-: Technical Guide to Structure, Synthesis, and Pharmacological Applications
4H-1-Benzopyran-2-carboxamide, 4-oxo-: Technical Guide to Structure, Synthesis, and Pharmacological Applications
Abstract
This technical guide analyzes the chemical architecture, synthetic pathways, and pharmacological versatility of 4H-1-Benzopyran-2-carboxamide, 4-oxo- (commonly referred to as Chromone-2-carboxamide ). As a privileged scaffold in medicinal chemistry, this moiety serves as a critical pharmacophore for developing inhibitors against triple-negative breast cancer (TNBC), Pseudomonas aeruginosa biofilms, and monoamine oxidase B (MAO-B). This document provides researchers with validated synthesis protocols, physicochemical property profiles, and structure-activity relationship (SAR) insights to accelerate lead optimization.
Chemical Architecture & Physicochemical Profile
The chromone-2-carboxamide scaffold consists of a benzo-γ-pyrone (chromone) core functionalized with a carboxamide group at the C2 position. This specific substitution pattern creates a conjugated system capable of diverse non-covalent interactions, including hydrogen bonding (via the amide and carbonyl) and
Nomenclature and Identifiers
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IUPAC Name: 4-oxo-4H-chromene-2-carboxamide[1]
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Systematic Name: 4H-1-Benzopyran-2-carboxamide, 4-oxo-
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Key Precursor CAS: 4940-39-0 (Chromone-2-carboxylic acid); 14736-31-3 (Ethyl ester)
Key Physicochemical Properties
The following data summarizes the core properties of the parent acid and its amide derivatives, which dictate their handling in the laboratory and behavior in biological assays.
| Property | Value / Characteristic | Relevance to Drug Design |
| Molecular Weight | ~189.17 g/mol (Unsubstituted) | Fragment-based drug discovery (FBDD) compliant. |
| Melting Point | >260 °C (Decomposition) | High thermal stability; indicates strong intermolecular lattice energy. |
| Solubility | Low in H₂O; Soluble in DMSO, DMF | Requires polar aprotic solvents for stock solutions in bioassays. |
| Electronic Character | Electron-deficient C2=C3 bond | Acts as a weak Michael acceptor; susceptible to nucleophilic attack at C2. |
| H-Bond Potential | Donor (Amide NH); Acceptors (C=O) | Critical for binding site interactions (e.g., hinge region of kinases). |
Synthetic Pathways and Methodologies[3][4][5][6][7][8]
The synthesis of chromone-2-carboxamides typically proceeds through the Baker-Venkataraman rearrangement or a Claisen condensation followed by cyclization. The 2-carboxylic acid derivative serves as the divergent intermediate for generating amide libraries.
Core Synthesis Logic (DOT Visualization)
The following diagram outlines the primary synthetic route from commercially available 2'-hydroxyacetophenone to the final N-substituted carboxamide.
Caption: Step-wise synthetic route from 2'-hydroxyacetophenone to N-substituted chromone-2-carboxamides via Claisen condensation and subsequent amidation.
Detailed Experimental Protocol: Synthesis of N-Substituted Chromone-2-carboxamide
Objective: To synthesize an N-substituted derivative (e.g., N-phenyl-4-oxo-4H-chromene-2-carboxamide) starting from the carboxylic acid.
Reagents:
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Chromone-2-carboxylic acid (1.0 eq)
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Aniline derivative (1.1 eq)
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Coupling Agent: TBTU or HATU (1.2 eq) OR Thionyl Chloride (SOCl₂) for acid chloride route.
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Base: Diisopropylethylamine (DIPEA) (2.5 eq)
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Solvent: Anhydrous DMF or DCM.
Procedure (Coupling Agent Method):
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Activation: Dissolve Chromone-2-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (N₂). Add DIPEA (2.5 mmol) and HATU (1.2 mmol). Stir at room temperature for 30 minutes to activate the carboxylate.
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Coupling: Add the amine (1.1 mmol) dropwise to the reaction mixture.
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Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1) or LC-MS.
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Work-up: Pour the reaction mixture into ice-cold water (50 mL). The product often precipitates as a solid.
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Purification: Filter the precipitate, wash with water and cold diethyl ether. If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (EtOH) or flash column chromatography.
Critical Note: The C2-position is sensitive to strong nucleophiles which may cause ring-opening (Michael addition followed by ring cleavage). Avoid harsh basic conditions during the workup if the ring system is unsubstituted.
Pharmacological Potential & SAR[9]
The chromone-2-carboxamide scaffold acts as a "privileged structure," meaning it can bind to multiple unrelated protein targets with high affinity.
Biological Target Network (DOT Visualization)
This diagram maps the confirmed biological targets of chromone-2-carboxamide derivatives, illustrating its multi-target potential.
Caption: Network of biological targets modulated by chromone-2-carboxamide derivatives, highlighting oncology and antimicrobial applications.
Key Therapeutic Areas
A. Oncology (Triple-Negative Breast Cancer)
Recent studies (Trognon et al., 2022; PubMed 38952003) have identified N-substituted chromone-2-carboxamides as potent agents against MDA-MB-231 cells.
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Mechanism: Downregulation of EGFR, FGFR3, and VEGF pathways.[4]
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SAR Insight: N-(2-furylmethylene) and N-benzyl substitutions significantly enhance cytotoxicity compared to the unsubstituted amide.
B. Antimicrobial (Anti-Biofilm)
The scaffold mimics the structure of Pseudomonas aeruginosa quorum sensing signals (PQS).
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Target: PqsR (a LuxR-type receptor).
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Effect: Competitive antagonism prevents biofilm formation without killing the bacteria directly, reducing the evolutionary pressure for resistance.
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SAR Insight: "Retro" chromone carboxamides (where the amide orientation is reversed) also show activity, but the direct 2-carboxamide is a validated hit.
C. Neuroscience (MAO-B Inhibition)
Chromone derivatives are reversible inhibitors of Monoamine Oxidase B (MAO-B).
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Relevance: Treatment of Parkinson's disease.
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Mechanism: The chromone core occupies the hydrophobic cavity of the enzyme active site.
References
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Trognon, J. et al. (2022). Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents.[5] Pharmaceuticals.[6][7][8][9]
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Gaspar, A. et al. (2013). Synthesis and NMR studies of novel chromone-2-carboxamide derivatives.[10] Magnetic Resonance in Chemistry.
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Reis, J. et al. (2024). Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways. Drug Development Research.[7]
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Sousa, J.L. et al. (2025). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids. Molecules.[11][5][7][9][12][13][14]
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PubChem Compound Summary. 4-oxo-4H-chromene-2-carboxylic acid (Precursor).
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